molecular formula C13H20F3N3O5 B13015331 3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid

3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13015331
M. Wt: 355.31 g/mol
InChI Key: FHYNBAXMXSTRBT-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

  • 3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid: is a complex molecule with a fused imidazole and pyrazine ring system. The presence of the keto group (3-oxo) suggests potential reactivity.

  • 2,2,2-trifluoroacetic acid: is a strong organic acid containing three fluorine atoms. It’s often used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes::

  • Imidazole-Pyrazine Fusion: : The core structure forms by fusing an imidazole ring with a pyrazine ring. This can be achieved through cyclization reactions using appropriate precursors.

  • Trifluoroacetylation: : The trifluoroacetic acid moiety is introduced via acylation reactions. For example, reacting the core structure with trifluoroacetic anhydride or trifluoroacetyl chloride.

Industrial Production::
  • Large-scale production typically involves stepwise synthesis, purification, and isolation. Precise conditions depend on the specific synthetic route chosen.

Chemical Reactions Analysis

    Oxidation: The keto group (3-oxo) can undergo oxidation to form a carboxylic acid.

    Reduction: Reduction of the keto group yields the corresponding alcohol.

    Substitution: The trifluoroacetic acid group can participate in nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), acyl chlorides (for acylation), and strong acids (for hydrolysis).

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it target specific receptors or enzymes?

    Chemistry: Explore its reactivity in various transformations.

    Biology: Study its impact on cellular processes.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, proteins) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related molecules.

    Similar Compounds: Explore other imidazole/pyrazine derivatives.

Properties

Molecular Formula

C13H20F3N3O5

Molecular Weight

355.31 g/mol

IUPAC Name

3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H19N3O3.C2HF3O2/c1-11(2,9(15)16)7-13-6-8-5-12-3-4-14(8)10(13)17;3-2(4,5)1(6)7/h8,12H,3-7H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1

InChI Key

FHYNBAXMXSTRBT-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(CN1C[C@@H]2CNCCN2C1=O)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(CN1CC2CNCCN2C1=O)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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